1H NMR and 13C NMR spectral data for 3-Methyl-5,6-diphenyl-1,2,4-triazine
1H NMR and 13C NMR spectral data for 3-Methyl-5,6-diphenyl-1,2,4-triazine
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Methyl-5,6-diphenyl-1,2,4-triazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For professionals in pharmaceutical and chemical research, the unambiguous characterization of heterocyclic compounds such as 3-Methyl-5,6-diphenyl-1,2,4-triazine is critical for advancing drug discovery and materials science. This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data of this compound. We will delve into the rationale behind chemical shifts, explore detailed experimental protocols for data acquisition, and present the data in a clear, structured format. This document is designed to serve as a practical reference, grounded in established spectroscopic principles.
Introduction: The Significance of 1,2,4-Triazines
The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities. The specific derivative, 3-Methyl-5,6-diphenyl-1,2,4-triazine, combines this active core with bulky phenyl substituents, which significantly influence its electronic properties and molecular conformation. Accurate and detailed structural verification is the bedrock of any research involving such molecules, and high-resolution NMR is the gold-standard technique for this purpose in solution.[1] This guide explains the causality behind the spectral features, ensuring a deeper understanding beyond simple data reporting.
Molecular Structure and NMR Assignment Framework
A systematic approach to spectral interpretation begins with a clear and unambiguous numbering of the molecular structure. The diagram below illustrates the standard IUPAC numbering for 3-Methyl-5,6-diphenyl-1,2,4-triazine, which will be used for all spectral assignments throughout this guide.
Figure 1. Molecular structure and IUPAC numbering of 3-Methyl-5,6-diphenyl-1,2,4-triazine.
¹H NMR Spectral Analysis
The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.[2] For this molecule, the signals are confined to the aliphatic (methyl) and aromatic (phenyl) regions.
3.1. Predicted ¹H NMR Data
The following table summarizes the expected proton NMR data when recorded in a standard deuterated solvent like chloroform-d (CDCl₃).
Table 1: Summary of ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| Methyl Protons (C3 -CH ₃) | ~ 2.85 | Singlet (s) | 3H | The methyl group is isolated; no adjacent protons cause splitting. Its downfield shift is due to the deshielding effect of the electron-withdrawing triazine ring. |
| Phenyl Protons (C5 -Ph, C6 -Ph) | ~ 7.35 - 7.60 | Multiplet (m) | 10H | Protons on the two phenyl rings create complex, overlapping signals. The ortho-, meta-, and para-protons are in distinct chemical environments, leading to a multiplet. |
3.2. Expert Interpretation
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The Methyl Singlet: The sharp singlet corresponding to the three methyl protons is the most straightforward signal to assign. Its integration value of 3H confirms its identity. The chemical shift around 2.85 ppm is characteristic of a methyl group attached to an sp²-hybridized carbon within a heteroaromatic system.
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The Phenyl Multiplet: The ten protons from the two phenyl rings resonate in the aromatic region. Due to potentially restricted rotation around the C5-C(phenyl) and C6-C(phenyl) bonds, the ortho protons of a given ring may not be chemically equivalent, leading to more complex splitting patterns than a simple multiplet. These signals often overlap, making a precise assignment of individual ortho, meta, and para protons challenging without advanced 2D NMR techniques.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Given the lower natural abundance of the ¹³C isotope, these experiments typically require more scans.[3]
4.1. Predicted ¹³C NMR Data
The table below details the expected carbon resonances. The use of proton-decoupled sequences means all signals appear as singlets.
Table 2: Summary of ¹³C NMR Spectral Data (CDCl₃, 101 MHz)
| Signal Assignment | Chemical Shift (δ, ppm) | Rationale for Assignment |
| C H₃ | ~ 22 | Typical shift for a methyl group on a heteroaromatic ring. |
| Phenyl Carbons (ortho, meta, para) | ~ 128 - 131 | Resonances for the protonated carbons of the two phenyl rings. Multiple signals are expected due to the distinct electronic environments. |
| Phenyl Carbons (ipso) | ~ 135 | The ipso-carbons (directly attached to the triazine ring) are deshielded by the heterocyclic system and appear further downfield than the other phenyl carbons. |
| C 5 / C 6 | ~ 156 | These two carbons of the triazine ring are heavily deshielded by the adjacent nitrogen atoms. They are in similar chemical environments. |
| C 3 | ~ 164 | C3 is the most deshielded carbon, being bonded to two ring nitrogens and the exocyclic nitrogen, placing it furthest downfield. |
4.2. Expert Interpretation
The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment. The triazine ring carbons (C3, C5, C6) are significantly downfield due to the strong deshielding effect of the electronegative nitrogen atoms. C3 is the most deshielded as it is positioned between two nitrogen atoms in the ring. The phenyl carbons show a cluster of signals in the 128-135 ppm range, with the ipso-carbons being the most downfield of this group due to their direct attachment to the electron-deficient triazine core.
Self-Validating Experimental Protocol
Obtaining high-quality, reproducible data is paramount. The following protocol is a self-validating system designed for accuracy.
5.1. Sample Preparation
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Purity Check: Ensure the sample of 3-Methyl-5,6-diphenyl-1,2,4-triazine is of high purity (>95%) to prevent signals from impurities that can complicate spectral interpretation.
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Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice as it dissolves many organic compounds and has well-defined residual solvent peaks for calibration.[4][5]
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Concentration:
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For ¹H NMR , dissolve 5-10 mg of the sample in ~0.6 mL of CDCl₃.
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For ¹³C NMR , a more concentrated sample of 20-40 mg in ~0.6 mL is recommended to obtain a good signal-to-noise ratio in a reasonable time.[3]
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Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR coil (typically 4-5 cm).
5.2. Data Acquisition and Processing Workflow
The following workflow is typical for a 400 MHz spectrometer and ensures data integrity.
Figure 2. A standard workflow for NMR sample preparation, data acquisition, and processing.
Conclusion and Further Steps
The ¹H and ¹³C NMR spectra of 3-Methyl-5,6-diphenyl-1,2,4-triazine provide a distinct and interpretable fingerprint that confirms its molecular structure. The chemical shifts are governed by predictable electronic effects, primarily the strong deshielding influence of the nitrogen-rich triazine core. For absolute and unambiguous assignment of all resonances, particularly the closely spaced phenyl signals, advanced 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are recommended. These techniques correlate proton and carbon signals, providing an unassailable confirmation of the molecular connectivity.
References
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